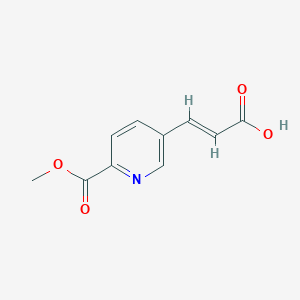

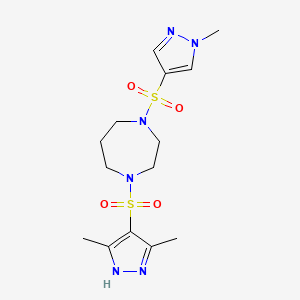

(E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research into similar compounds highlights the importance of specific synthetic pathways, including condensation reactions and modifications to introduce functional groups that influence the compound's properties. For example, the synthesis of related compounds often involves stepwise reactions that introduce ester and methoxy groups, critical for the compound's stability and reactivity (Zhestkij et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds akin to (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid is crucial for their physical and chemical properties. X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, provide insights into the molecular geometry, intramolecular interactions, and stabilization forces within the molecule. These studies reveal how substitutions, such as methoxy groups, contribute to molecular stability through interactions like hydrogen bonding and π-π interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid are significantly influenced by their molecular structure. Studies on similar molecules have shown that the presence of specific functional groups can lead to enhanced reactivity in condensation reactions, contributing to the formation of complex molecular structures with potential applications in material science and organic synthesis (Abdel‐Wahhab & El-Assal, 1968).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are critical for understanding the potential applications of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid. Investigations into similar compounds emphasize the role of molecular symmetry, intermolecular interactions, and crystalline structure in determining these physical properties, which are essential for the compound's application in material science and pharmaceuticals (Yang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are crucial aspects of (E)-3-(6-Methoxycarbonylpyridin-3-yl)prop-2-enoic acid research. Studies focusing on related compounds provide insights into how functional groups' presence and position affect these properties, influencing the compound's utility in synthesis and material applications (Andrushko et al., 2008).

科学的研究の応用

Application in Glycol Ether Exposure Studies

Glycol ethers are semi-volatile substances used in various consumer products like cleaning agents, paints, and cosmetics. A study investigated the exposure of German residents to these ethers. In an exposure study, rooms were cleaned with cleaners containing glycol ethers, and the internal exposure of residents to these ethers was measured through urine samples. The study found that the exposure of the population to glycol ethers is generally low, with exceptions for certain compounds like PhAA (Fromme et al., 2013).

Application in Monitoring Heat-Stable Toxins from Escherichia coli

Escherichia coli that produce heat-stable toxins (ST) can cause diarrheal diseases. A study using frequency-pulsed electron capture gas-liquid chromatography (FPEC-GLC) analyzed diarrheal stool specimens. The stools with E. coli ST showed distinct FPEC-GLC profiles and contained a compound tentatively identified as 6-methoxy-2-hydroxyhexanoic acid, which was not present in controls or in stools with E. coli that produced heat-labile toxin (LT). This compound may serve as an important marker for identifying E. coli ST (Brooks et al., 1984).

Application in Ginkgo Biloba Metabolite Analysis

A study on the metabolism of Ginkgo biloba in humans revealed that the metabolites of Ginkgo biloba flavonoids accounted for less than 30% of the flavonoids given. This finding suggests an extensive metabolism in humans, as the metabolites found in human urines differed significantly from those in rats (Pietta et al., 1997).

作用機序

are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

特性

IUPAC Name |

(E)-3-(6-methoxycarbonylpyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)8-4-2-7(6-11-8)3-5-9(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHXMLHJPKRRHS-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NC=C(C=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2128297-59-4 |

Source

|

| Record name | (2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)

![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2486793.png)

![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)

![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)

![N-(4-methylbenzyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486802.png)

![methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2486805.png)